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Compound of Interest

Compound Name: Vinclozolin

Cat. No.: B1683831 Get Quote

This guide provides a detailed comparison of the antiandrogenic properties of the

dicarboximide fungicide Vinclozolin and its primary metabolites, 2-[[(3,5-dichlorophenyl)-

carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-

enanilide (M2). The in vivo antiandrogenic effects of Vinclozolin are primarily attributed to the

actions of these metabolites, which function as competitive antagonists of the androgen

receptor (AR).[1][2][3] This document summarizes key experimental data, outlines the

methodologies used for their determination, and illustrates the underlying molecular pathways

and experimental workflows.

Data Presentation: Comparative Antiandrogenic
Potency
The antiandrogenic potency of Vinclozolin and its metabolites has been quantified through

various in vitro assays. The following table summarizes their comparative ability to bind to the

androgen receptor and inhibit its function. A lower inhibition constant (Ki) or half-maximal

inhibitory concentration (IC50) indicates a higher potency.
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Compound
Androgen Receptor
Binding Affinity (Ki)

Relative Potency Notes

Vinclozolin > 700 µM[1] Very Low

The parent compound

exhibits weak affinity

for the androgen

receptor.[1]

Metabolite M1 92 µM[1] Moderate

An effective

antagonist of

androgen receptor

binding.[1]

Metabolite M2 9.7 µM[1] High

The most potent of the

three, with an affinity

approximately 9.5

times greater than M1.

[1] It is about 50-fold

more potent than M1

in inhibiting androgen-

induced

transactivation.[4][5]

In vivo studies have demonstrated that perinatal exposure to Vinclozolin at doses of 100

mg/kg/day leads to significant demasculinizing effects in male rat offspring, including

hypospadias, cleft phallus, ectopic testes, and atrophy of the seminal vesicles and prostate

gland.[1][6][7] These effects are a direct consequence of the antiandrogenic activity of its

metabolites, M1 and M2.[1]

Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a typical experimental

workflow relevant to the assessment of antiandrogenic compounds.
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Androgen Receptor Signaling and Antagonism by Vinclozolin Metabolites.
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Experimental Workflow for Antiandrogenicity Assessment

AR Competitive Binding Assay AR Reporter Gene Assay

Start: Prepare Test Compounds
(Vinclozolin, M1, M2)

Incubate AR with Labeled Androgen
& Test Compound

Treat AR-Reporter Cells with Androgen
& Test Compound

Measure Displacement of
Labeled Androgen

Determine Binding Affinity (Ki)

Data Analysis & Comparison

Measure Reporter Gene Activity
(e.g., Luciferase)

Determine Inhibitory
Concentration (IC50)

Conclusion: Compare Potency
of Vinclozolin, M1, and M2

Click to download full resolution via product page

Workflow for In Vitro Antiandrogenicity Assessment.

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the

antiandrogenic effects of Vinclozolin and its metabolites.

This assay quantifies the ability of a test compound to compete with a natural androgen for

binding to the AR.

Objective: To determine the binding affinity (Ki) of Vinclozolin, M1, and M2 for the androgen

receptor.

Principle: This assay measures the displacement of a radiolabeled or fluorescently labeled

androgen from the AR ligand-binding domain (LBD) by a test compound. The concentration

of the test compound that displaces 50% of the labeled ligand is the IC50, which can be

used to calculate the Ki.

Materials:

Source of AR: Recombinant rat AR-LBD or cytosol preparations from androgen target

tissues (e.g., rat prostate).

Labeled Ligand: [3H]-Dihydrotestosterone ([3H]-DHT) or a fluorescent androgen ligand

(e.g., Fluormone™ AL Green).

Test Compounds: Vinclozolin, M1, M2, and a reference antiandrogen (e.g.,

hydroxyflutamide).

Assay Buffer: Typically contains HEPES, NaCl, DTT, BSA, and glycerol to maintain protein

stability.

96-well or 384-well microplates.

Scintillation counter or fluorescence polarization reader.

Procedure:

Preparation: A dilution series of the test compounds and reference compounds is prepared

in the assay buffer.
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Binding Reaction: In each well of the microplate, the AR preparation is incubated with a

fixed concentration of the labeled androgen and varying concentrations of the test

compound. Control wells for total binding (labeled androgen + AR) and non-specific

binding (labeled androgen + AR + a high concentration of unlabeled androgen) are

included.

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

Incubation times and temperatures vary depending on the specific protocol but are

typically for several hours at room temperature or 4°C.

Separation (for radioligand assays): Unbound labeled ligand is separated from the AR-

bound ligand. This can be achieved through methods like hydroxylapatite precipitation or

filtration.

Detection:

For radioligand assays, the amount of radioactivity in the bound fraction is measured

using a scintillation counter.

For fluorescence polarization assays, the polarization value is read directly from the

plate. Displacement of the fluorescent ligand leads to a decrease in polarization.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the test compound. A sigmoidal dose-response curve is fitted to the data

to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity

of the AR.

Objective: To determine the functional antagonist activity (IC50) of Vinclozolin, M1, and M2.

Principle: This assay utilizes a host cell line (e.g., human prostate cancer cells like 22RV1 or

engineered CHO cells) that contains two key genetic components: an expression vector for

the human AR and a reporter vector with a luciferase gene under the control of an androgen-

responsive promoter. When an androgen binds to the AR, the complex activates the

promoter, leading to luciferase production. An antiandrogen will compete with the androgen,

thereby reducing luciferase expression.[8][9][10]
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Materials:

Cell Line: A suitable mammalian cell line stably or transiently transfected with an AR

expression plasmid and an androgen-responsive reporter plasmid (e.g., containing a

Mouse Mammary Tumor Virus (MMTV) promoter).

Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with charcoal-

stripped fetal bovine serum to remove endogenous steroids.

Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.

Test Compounds: Vinclozolin, M1, M2.

96-well white, clear-bottom cell culture plates.

Luciferase Assay Reagent.

Luminometer.

Procedure:

Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density

(e.g., 10,000-20,000 cells per well) and allowed to attach overnight.[8][9]

Compound Treatment: The cell culture medium is replaced with a medium containing a

fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) and varying

concentrations of the test compound (Vinclozolin, M1, or M2).

Incubation: The cells are incubated for a period sufficient to allow for gene transcription

and protein expression, typically 18-24 hours.

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent

containing the substrate (luciferin) is added to each well.

Luminescence Measurement: The light produced by the luciferase reaction is quantified

using a luminometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1683831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4241742/
https://bpsbioscience.com/media/wysiwyg/Cell_Lines/78972.pdf
https://www.benchchem.com/product/b1683831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The luminescence readings are normalized to a positive control (agonist

alone). The percentage of inhibition is plotted against the log concentration of the test

compound to generate a dose-response curve and determine the IC50 value.

Conclusion
Experimental data consistently demonstrate that while the parent compound Vinclozolin has a

very weak affinity for the androgen receptor, its metabolites, M1 and particularly M2, are potent

antiandrogens.[1] Metabolite M2 is the primary driver of Vinclozolin's antiandrogenic activity,

exhibiting a binding affinity and functional inhibitory potency that is significantly higher than M1.

[1][4][5] These findings, derived from robust experimental protocols such as competitive binding

and reporter gene assays, are crucial for understanding the mechanism of toxicity of

Vinclozolin and for the risk assessment of endocrine-disrupting chemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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